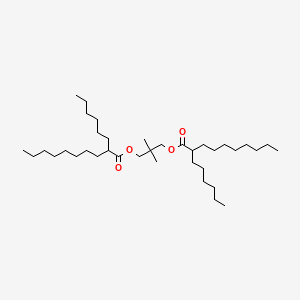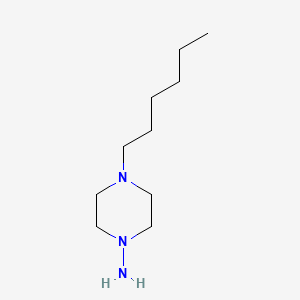
4-Hexylpiperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexylpiperazin-1-amine is a chemical compound belonging to the piperazine family, characterized by a hexyl group attached to the nitrogen atom of the piperazine ring. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. These compounds are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylpiperazin-1-amine can be achieved through several methods. One common approach involves the reaction of hexylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Another method involves the use of protecting groups to selectively functionalize the piperazine ring. For example, the hexyl group can be introduced through a nucleophilic substitution reaction using a hexyl halide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring allows for precise control over the reaction parameters, resulting in consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Hexylpiperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring. For example, alkylation with alkyl halides or acylation with acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Hexylpiperazin-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the treatment of neurological disorders and as enzyme inhibitors.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hexylpiperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazin-1-amine: Similar structure with a methyl group instead of a hexyl group.
4-Phenylpiperazin-1-amine: Contains a phenyl group attached to the piperazine ring.
1,4-Diazepane: A related compound with a seven-membered ring containing two nitrogen atoms.
Uniqueness
4-Hexylpiperazin-1-amine is unique due to the presence of the hexyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other piperazine derivatives .
Properties
CAS No. |
56964-27-3 |
|---|---|
Molecular Formula |
C10H23N3 |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-hexylpiperazin-1-amine |
InChI |
InChI=1S/C10H23N3/c1-2-3-4-5-6-12-7-9-13(11)10-8-12/h2-11H2,1H3 |
InChI Key |
ONLQNTHBPLWIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


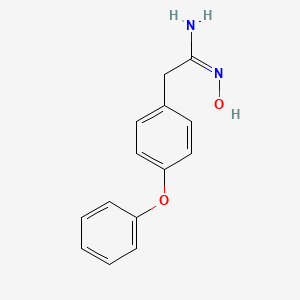
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
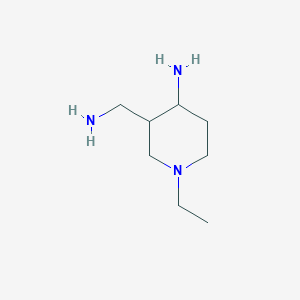

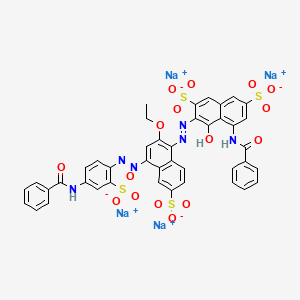
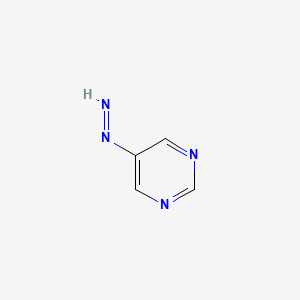
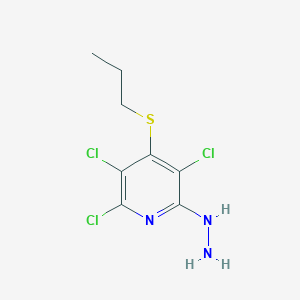
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
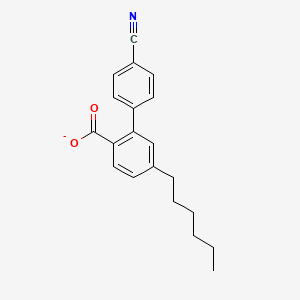
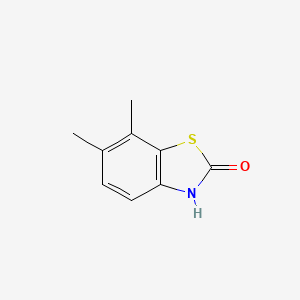
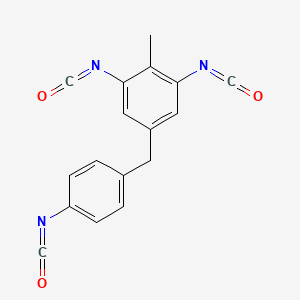
![Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)
